molecular formula C9H8FNO3 B061826 2-Fluoro-1-methoxy-4-(2-nitroethenyl)benzene CAS No. 189753-33-1

2-Fluoro-1-methoxy-4-(2-nitroethenyl)benzene

Cat. No.: B061826
CAS No.: 189753-33-1
M. Wt: 197.16 g/mol
InChI Key: NBRBTSOZKVSPSK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitrovinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-1-methoxybenzene with nitric acid and a nitro ion source in an appropriate solvent . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen or other electrophilic groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitrovinyl group enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The fluorine and methoxy groups influence the electron density on the benzene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of a fluorine atom, methoxy group, and nitrovinyl group on the benzene ring makes it a valuable compound for various chemical reactions and applications.

Properties

CAS No.

189753-33-1

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+

InChI Key

NBRBTSOZKVSPSK-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F

SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F

Synonyms

2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE

Origin of Product

United States

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